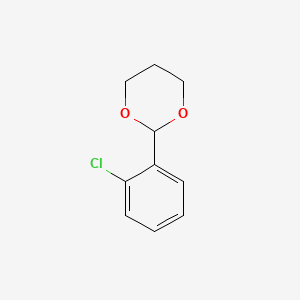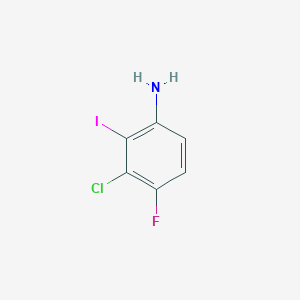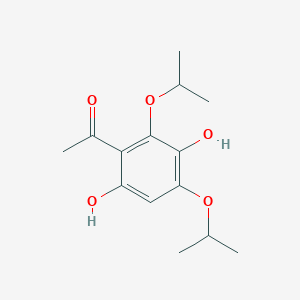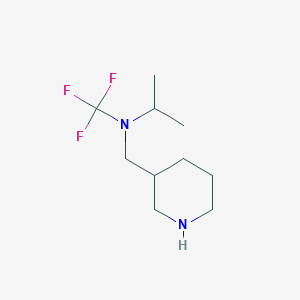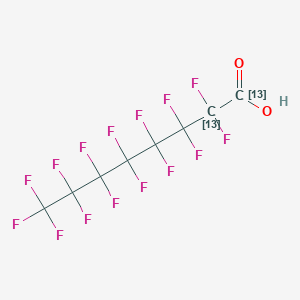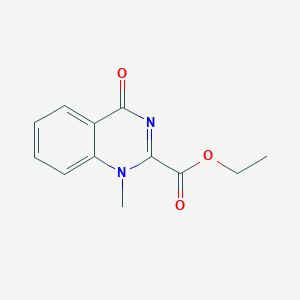
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl ester group at the 2-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, 4-hydroxyquinazoline derivatives, and various substituted quinazoline compounds .
Applications De Recherche Scientifique
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact pathways and molecular targets may vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinazoline-2,4-diones: These derivatives are structurally related and possess similar chemical reactivity and applications.
Hydroquinoline derivatives: These compounds also contain a quinoline core and are used in various pharmaceutical and industrial applications.
Uniqueness
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88267-66-7 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 1-methyl-4-oxoquinazoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10-13-11(15)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3 |
Clé InChI |
CBDKDWUIWXUANJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
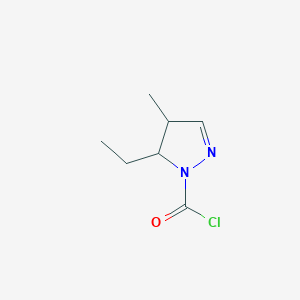
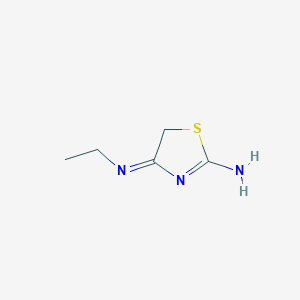

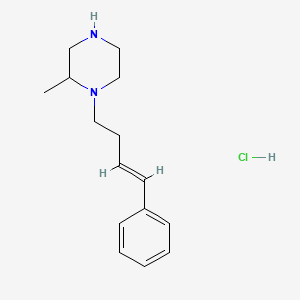
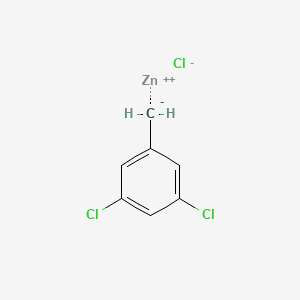
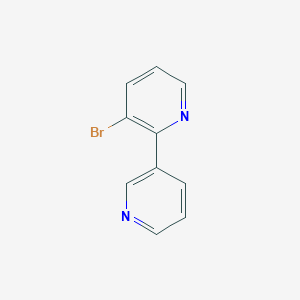
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
